
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 6th position, and a phenyl group at the 1st position of the pyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions, making it a dione
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with urea and brominated to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine: Lacks the dione functionality.
3-Ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
5-Bromo-3-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: The presence of both the bromine atom and the dione functionality in 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its similar compounds
Properties
CAS No. |
32000-74-1 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
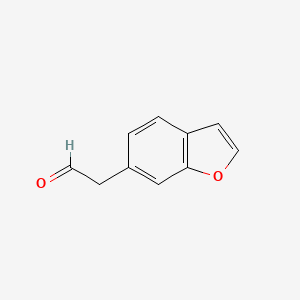
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
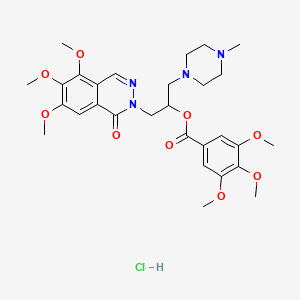

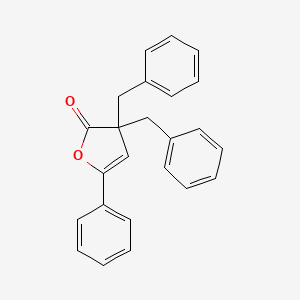
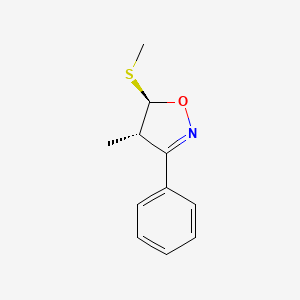

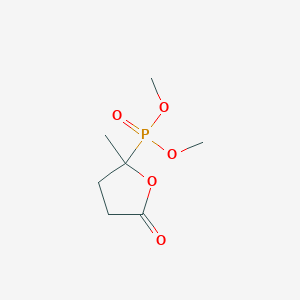
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



